molecular formula C13H18O B12573613 Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- CAS No. 499105-79-2

Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)-

Cat. No.: B12573613
CAS No.: 499105-79-2
M. Wt: 190.28 g/mol
InChI Key: IYOFEVUAZZBACY-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C13H18O It is a derivative of benzene, characterized by the presence of a methoxy group and a propenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- typically involves the alkylation of anisole (methoxybenzene) with a suitable propenylating agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the electrophilic aromatic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group, altering the compound’s properties.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding propyl derivative.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propenyl groups can influence the compound’s binding affinity and activity, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

    Anethole: Similar structure with a methoxy group and a propenyl group, but differs in the position of the substituents.

    Estragole: Contains a methoxy group and a propenyl group, but with different stereochemistry.

    Safrole: Contains a methylenedioxy group and a propenyl group, with distinct chemical properties.

Uniqueness: Benzene, 1-methoxy-4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substitution pattern and the presence of the trimethyl group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

499105-79-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,3-dimethylbut-3-en-2-yl)-4-methoxybenzene

InChI

InChI=1S/C13H18O/c1-10(2)13(3,4)11-6-8-12(14-5)9-7-11/h6-9H,1H2,2-5H3

InChI Key

IYOFEVUAZZBACY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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